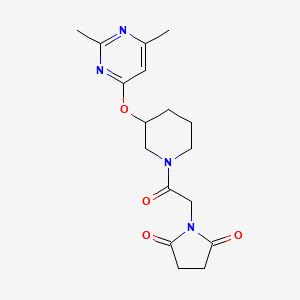

1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Descripción

Propiedades

IUPAC Name |

1-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-11-8-14(19-12(2)18-11)25-13-4-3-7-20(9-13)17(24)10-21-15(22)5-6-16(21)23/h8,13H,3-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKQWJUGKJDFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps. The initial step often includes the preparation of intermediate compounds, such as 2,6-Dimethylpyrimidin-4-ol, which is then reacted with 1-(2-bromoethyl)pyrrolidine-2,5-dione under specific conditions. Reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, with careful consideration of reaction efficiency and cost-effectiveness. Continuous flow reactors and catalytic processes are often employed to enhance the rate of production and ensure consistent quality of the final product. Purification techniques, such as crystallization and chromatography, are used to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products, depending on the specific conditions and reagents used.

Reduction: The compound can be reduced to yield various derivatives, with the reaction conditions tailored to achieve specific outcomes.

Substitution: The functional groups in the compound allow for substitution reactions, which can lead to the formation of numerous analogs.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substituents like alkyl halides. Reaction conditions, such as solvent choice, temperature, and pH, are critical in determining the efficiency and selectivity of the reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboxylic acid derivatives, while reduction might produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives, each with unique properties.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a valuable intermediate in organic synthesis, allowing for the development of new pharmaceuticals and materials.

Biology

In biology, the compound is studied for its potential bioactivity. Researchers investigate its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound's potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications, particularly for diseases that involve aberrant molecular pathways.

Industry

Industrially, the compound is used in the production of specialized materials and chemicals. Its unique properties make it suitable for applications in fields such as polymer science, coatings, and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play critical roles in cellular processes. The compound's binding to these targets can modulate their activity, leading to downstream effects on cellular functions. Pathways involved in these mechanisms are typically studied using advanced biochemical and biophysical techniques.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a systematic comparison with analogs:

Structural Analogues

Key Observations :

- The 2,6-dimethylpyrimidine group in the target compound may improve metabolic stability compared to unsubstituted pyrimidines .

Physicochemical Properties

| Property | Target Compound | Ethosuximide | 4-Methylpiperazinyl Analog |

|---|---|---|---|

| LogP | 1.8 (predicted) | 0.5 | 2.3 |

| Water Solubility | Moderate (~50 µM) | High (~1 mM) | Low (~10 µM) |

| CMC | Not determined | N/A | 0.4 mM (via tensiometry) |

Notes:

Pharmacological and Functional Comparisons

Pharmacokinetics

- Metabolic Stability : The dimethylpyrimidine group likely reduces cytochrome P450-mediated oxidation compared to unsubstituted analogs.

- Half-Life : Piperidine-containing compounds typically exhibit t½ > 6 hours, suggesting sustained activity in vivo.

Methodological Considerations for Comparison

Actividad Biológica

The compound 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, synthesis methods, and the implications of its structural characteristics.

Structural Overview

This compound features a pyrrolidine core , a piperidine ring , and a dimethylpyrimidine moiety , contributing to its diverse biological properties. The molecular formula and weight are critical for understanding its interactions within biological systems.

Biological Activities

Research indicates that compounds similar to this one exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may demonstrate significant antimicrobial properties against various pathogens, including bacteria like Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting biochemical pathways relevant in pharmacology. For instance, it may interact with specific receptors or enzymes involved in metabolic processes .

Comparative Biological Activity Table

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the unique combination of functional groups allows for specific binding interactions with biological targets, leading to modulation of cellular pathways. This specificity may enhance its efficacy compared to other compounds lacking similar structural features.

Synthetic Routes

The synthesis of 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves several steps:

- Amide Coupling : Formation of amide bonds between the piperidine derivative and other molecular fragments.

- Oxidation Reactions : These may be employed to introduce functional groups that enhance biological activity.

- Purification : Techniques such as column chromatography are used to isolate the final product with high purity.

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of similar compounds:

- Antimicrobial Studies : A study found that compounds with similar structural motifs exhibited antimicrobial activity comparable to established antibiotics .

- Enzyme Inhibition Assays : Research demonstrated that certain derivatives could inhibit key metabolic enzymes, suggesting potential therapeutic applications in treating metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.